1,6-bis(4-pentoxyphenyl)hexane-1,6-dione
1,6-bis(4-pentoxyphenyl)hexane-1,6-dione
Brand Name:
Vulcanchem
CAS No.:
88167-08-2
VCID:
VC21332369
InChI:
InChI=1S/C28H38O4/c1-3-5-9-21-31-25-17-13-23(14-18-25)27(29)11-7-8-12-28(30)24-15-19-26(20-16-24)32-22-10-6-4-2/h13-20H,3-12,21-22H2,1-2H3
SMILES:
CCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCCCC
Molecular Formula:
C28H38O4
Molecular Weight:
438.6 g/mol
1,6-bis(4-pentoxyphenyl)hexane-1,6-dione
CAS No.: 88167-08-2
Cat. No.: VC21332369
Molecular Formula: C28H38O4
Molecular Weight: 438.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88167-08-2 |
|---|---|
| Molecular Formula | C28H38O4 |
| Molecular Weight | 438.6 g/mol |
| IUPAC Name | 1,6-bis(4-pentoxyphenyl)hexane-1,6-dione |
| Standard InChI | InChI=1S/C28H38O4/c1-3-5-9-21-31-25-17-13-23(14-18-25)27(29)11-7-8-12-28(30)24-15-19-26(20-16-24)32-22-10-6-4-2/h13-20H,3-12,21-22H2,1-2H3 |
| Standard InChI Key | MHCBRILOHYOAEO-UHFFFAOYSA-N |
| SMILES | CCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCCCC |
| Canonical SMILES | CCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCCCC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator